molecular formula C12H13NO3S2 B14690713 Rhodanine, 3-veratryl- CAS No. 23538-05-8

Rhodanine, 3-veratryl-

Cat. No.: B14690713
CAS No.: 23538-05-8
M. Wt: 283.4 g/mol
InChI Key: GEAXYSILQKHIOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rhodanine derivatives, including Rhodanine, 3-veratryl-, can be synthesized through various methods. One common approach involves the reaction of rhodanine with aromatic aldehydes under basic conditions to form N-substituted rhodanines . Another method involves the use of Schiff bases, where rhodanine reacts with aromatic aldehydes in a two-step reaction . These reactions typically occur at room temperature and can be performed in aqueous media, making them environmentally friendly .

Industrial Production Methods

Industrial production of rhodanine derivatives often involves multi-step synthesis processes. These methods require highly reactive functional groups and smooth reaction conditions to ensure high yields and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Rhodanine, 3-veratryl-, like other rhodanine derivatives, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . These reactions typically occur under mild conditions, such as room temperature and neutral pH.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted rhodanine derivatives .

Mechanism of Action

The mechanism of action of Rhodanine, 3-veratryl-, involves its interaction with various molecular targets and pathways. Rhodanine derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a crucial role in pH homeostasis . The inhibition of these enzymes disrupts cellular processes, leading to the compound’s pharmacological effects. Molecular docking studies have shown that rhodanine derivatives bind to the active sites of these enzymes, further elucidating their mechanism of action .

Comparison with Similar Compounds

Rhodanine, 3-veratryl-, can be compared with other rhodanine derivatives, such as:

Rhodanine, 3-veratryl-, is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the veratryl group can enhance its pharmacological properties and make it a valuable compound for further research and development.

Properties

CAS No.

23538-05-8

Molecular Formula

C12H13NO3S2

Molecular Weight

283.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(5-10(9)16-2)6-13-11(14)7-18-12(13)17/h3-5H,6-7H2,1-2H3

InChI Key

GEAXYSILQKHIOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)CSC2=S)OC

Origin of Product

United States

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